molecular formula C12H12N4OS B2372810 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 860651-47-4

5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2372810
CAS RN: 860651-47-4
M. Wt: 260.32
InChI Key: QOGKVMAEDACCMQ-UHFFFAOYSA-N
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Description

5-(1,2-Benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BETT) is a synthetic small molecule that is used in the field of medicinal chemistry. It is a heterocyclic thiol compound with a benzisoxazole moiety and a triazole ring. BETT has been widely studied for its potential applications in the treatment of various diseases and as a therapeutic agent. BETT has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in the synthesis of other molecules with similar properties.

Scientific Research Applications

Antimicrobial Activities

  • Compounds derived from 1,2,4-triazoles, including structures similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have demonstrated antimicrobial properties. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles and revealed their good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

  • Benzimidazole derivatives, which are structurally related to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their corrosion inhibition properties. Yadav et al. (2013) investigated the effectiveness of these compounds as inhibitors for mild steel corrosion, demonstrating increased inhibition efficiency with concentration (Yadav, Behera, Kumar, & Sinha, 2013).

Synthesis of Heterocyclic Compounds

  • The synthesis of new derivatives of triazole compounds, including those similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a significant area of research. Khilkovets et al. (2021) focused on synthesizing and studying the physical-chemical properties of new derivatives of 1,2,4-triazoles (Khilkovets, 2021).

Antioxidant and Analgesic Activities

properties

IUPAC Name

3-(1,2-benzoxazol-3-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-2-16-11(13-14-12(16)18)7-9-8-5-3-4-6-10(8)17-15-9/h3-6H,2,7H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGKVMAEDACCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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